(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid
Description
(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid is a chiral amino acid derivative featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) aromatic group, a tert-butoxycarbonyl (Boc)-protected amino moiety, and a propanoic acid backbone (Fig. 1). The S-configuration at the α-carbon ensures stereospecificity, critical for biological interactions or asymmetric synthesis. The Boc group serves as a temporary protecting group for the amine, enabling selective deprotection under acidic conditions .
Properties
Molecular Formula |
C16H21NO6 |
|---|---|
Molecular Weight |
323.34 g/mol |
IUPAC Name |
(2S)-2-(1,3-benzodioxol-5-ylmethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(20)17-8-11(14(18)19)6-10-4-5-12-13(7-10)22-9-21-12/h4-5,7,11H,6,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChI Key |
BXZJGLTXKPPWMW-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC2=C(C=C1)OCO2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC2=C(C=C1)OCO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the tert-butoxycarbonyl-protected amino group.
Formation of the Propanoic Acid Moiety: This can be achieved through various synthetic routes, including the use of Grignard reagents or other carboxylation methods.
Industrial Production Methods
Industrial production of (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid may involve optimized versions of the above synthetic routes, often utilizing flow microreactor systems for increased efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butoxycarbonyl-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the tert-butoxycarbonyl-protected amino group can be deprotected under physiological conditions to reveal the active amino group, which can then participate in various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on structural features, synthesis, and physicochemical properties.
Structural Analogues with Boc-Protected Amino Acid Moieties
Key Observations :
- Backbone Variations: The target compound’s propanoic acid contrasts with ester derivatives (e.g., Compounds 36, 37), which may act as prodrugs to enhance bioavailability .
- Aromatic Substituents : The benzo[d][1,3]dioxol-5-yl group distinguishes it from analogs with pyridinylbenzyl (), nitro-iodophenyl (), or bromobenzyl () groups. These substituents influence electronic properties and steric bulk.
- Protective Groups : The Boc group is common, but analogs like incorporate tBDMS , altering solubility and stability.
Physicochemical Properties
Biological Activity
(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological effects of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid typically involves the coupling of a benzo[d][1,3]dioxole moiety with a tert-butoxycarbonyl (Boc) protected amino acid. The synthesis can be performed using standard peptide coupling techniques, often utilizing activating agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain thiourea derivatives with benzo[d][1,3]dioxole exhibited IC50 values lower than standard chemotherapeutics like doxorubicin in HepG2 and HCT116 cell lines, indicating strong antitumor activity .
Table 1: Cytotoxic Activity of Benzo[d][1,3]dioxole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiourea Derivative 1 | HepG2 | 2.38 | |
| Thiourea Derivative 2 | HCT116 | 1.54 | |
| Doxorubicin | HepG2 | 7.46 |
The anticancer mechanisms of compounds similar to (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid include:
- EGFR Inhibition : Many benzo[d][1,3]dioxole derivatives inhibit epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell proliferation.
- Apoptosis Induction : Studies have shown that these compounds can trigger apoptosis in cancer cells through the mitochondrial pathway, influencing proteins such as Bax and Bcl-2 .
Pharmacological Studies
Pharmacological evaluations have indicated that (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid may also possess anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Studies
One notable case study involved the administration of a related benzo[d][1,3]dioxole compound in a murine model of cancer. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups. These findings underscore the therapeutic potential of this chemical class in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
